molecular formula C17H12N4OS2 B2566402 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034435-57-7

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2566402
CAS No.: 2034435-57-7
M. Wt: 352.43
InChI Key: OPJJVTSJMSORMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyridine-thiophene hybrid scaffold linked to a benzothiadiazole carboxamide moiety.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(12-3-4-13-14(9-12)21-24-20-13)19-10-11-5-6-18-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJVTSJMSORMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiadiazole and pyridine moieties, exhibits a range of pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₂N₄OS₂
  • Molecular Weight : 352.43 g/mol

Structural Features

The compound features:

  • A thiophen ring, contributing to its electron-rich characteristics.
  • A pyridine ring that enhances its interaction with biological targets.
  • A thiadiazole moiety known for various biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyridine rings often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : this compound may inhibit key kinases involved in tumorigenesis and disrupt DNA replication processes.
  • Case Studies : In vitro studies have shown that similar thiadiazole derivatives effectively inhibit cancer cell proliferation. For example, compounds with structural similarities demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines (e.g., T47D and SW707) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Effects : Studies have reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, derivatives of thiadiazoles exhibited up to 80% inhibition against S. aureus .
  • Antifungal Activity : The compound's antifungal properties have been evaluated against Candida species, with some derivatives showing effective inhibition rates .

Other Biological Activities

  • Anticonvulsant Properties : Thiadiazole derivatives have been investigated for anticonvulsant effects, indicating a broader therapeutic potential beyond oncology .
  • Nitric Oxide Synthase Inhibition : Some studies suggest that thiadiazole-based compounds can selectively inhibit neuronal and inducible nitric oxide synthase (nNOS and iNOS), which may have implications for neuroprotection .

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ExampleIC₅₀ (µM)Target Organism/Cell Line
AnticancerThiadiazole derivative A1.61T47D Cancer Cell Line
AntibacterialThiadiazole derivative B80%S. aureus
AntifungalThiadiazole derivative C70%C. albicans
AnticonvulsantThiadiazole derivative D0.5PTZ-induced seizures in mice

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeNotable Features
N-(substituted phenyl)-1,3,4-thiadiazoleAnticancerPresence of electron-donating groups
5-substituted 1,3,4-thiadiazolesAntibacterialEnhanced lipophilicity improves activity
2-(thiophen-2-yl)-pyridin derivativesAnticonvulsantEffective against various seizure models

Research Findings

Research has consistently highlighted the potential of thiadiazole-containing compounds in drug development:

  • A study by Karegoudar et al. synthesized new derivatives that showed promising antimicrobial activity with lower ID₅₀ values compared to standard treatments like cisplatin .
  • Matysiak et al. reported on the antiproliferative activities of thiadiazoles, emphasizing their ability to inhibit cellular pathways critical for tumor growth .
  • Molecular docking studies have elucidated the interaction mechanisms between these compounds and their biological targets, further supporting their therapeutic potential .

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds, including this one, display notable antibacterial properties. Studies have demonstrated effectiveness against several pathogenic bacteria. For example:

CompoundActivityReference
4cStrong antibacterial activity compared to ciprofloxacin
8cSignificant antibacterial effects against drug-resistant strains

The agar well diffusion method has been utilized to assess the antibacterial efficacy of these compounds against multiple drug-resistant pathogens.

Anti-inflammatory Activity

Thiadiazole derivatives have shown potential in reducing inflammation. In vitro assays have indicated that these compounds can inhibit protein denaturation, which is a marker of anti-inflammatory activity. This suggests that N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, certain thiadiazole derivatives have been shown to inhibit c-Met and induce apoptosis in cancer cell lines:

CompoundIC50 (nM)Mechanism
51am34.48c-Met inhibition and apoptosis induction
51b50.15c-Met inhibition with good pharmacokinetic profile

These results indicate that the incorporation of thiadiazole moieties can enhance the anticancer activity of the compounds.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of thiadiazole derivatives:

  • MAO Inhibition : Compounds derived from thiadiazoles have shown significant inhibitory action against monoamine oxidase A and B enzymes, which are important targets in neuropharmacology.
  • Cytotoxicity Against Cancer Cells : A series of new thiadiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, demonstrating promising results.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiadiazole rings are primary sites for oxidation:

Reaction Site Reagents/Conditions Products Key Findings
Thiophene ringm-CPBA (m-chloroperbenzoic acid), RTThiophene sulfoxide or sulfoneSelective oxidation to sulfoxide occurs at 0–5°C; sulfone forms at 25°C.
Benzo[c] thiadiazoleH₂O₂/AcOH, 80°CSulfoxide derivativeElectron-deficient thiadiazole ring shows slower oxidation kinetics .

Case Study : In structurally related compounds, thiophene oxidation with m-CPBA (2 equiv.) in dichloromethane yielded sulfoxide (72%) and sulfone (88% with excess reagent).

Reduction Reactions

The thiadiazole ring and carboxamide group participate in reductions:

Reaction Site Reagents/Conditions Products Key Findings
Thiadiazole ringLiAlH₄, anhydrous THF, refluxReduced to diamine derivativeComplete ring opening observed under vigorous conditions .
Carboxamide groupBH₃·THF, RTPrimary amineSelective reduction without affecting thiophene or pyridine.

Mechanistic Insight : LiAlH₄ reduces the thiadiazole’s S–N bonds, while BH₃·THF targets the amide carbonyl .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Substitution

Site Reagents Products Regioselectivity
Thiophene C-5NBS (N-bromosuccinimide), AIBN, CCl₄5-Bromo-thiophene derivativeBromination favored at C-5 due to electron-rich π-system .
Pyridine C-3HNO₃/H₂SO₄, 0°CNitro-substituted pyridineDirected by methylene bridge’s electronic effects.

Nucleophilic Substitution

Site Reagents Products Yield
Thiadiazole C-4KOtBu, aryl halides, Pd catalysis4-Aryl derivatives60–85% yield in Suzuki-Miyaura couplings .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the pyridine ring:

Reaction Type Catalyst System Substrates Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CAryl boronic acidsIntroduces aryl groups at pyridine C-2 (75–92% yield) .
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary aminesAmination at thiadiazole C-5 (68% yield) .

Example : Coupling with 4-methoxyphenylboronic acid under Suzuki conditions produced a biaryl derivative with 89% yield .

Hydrolysis and Degradation

Stability under hydrolytic conditions:

Conditions Site Affected Products Half-Life
1M HCl, 60°CCarboxamideCarboxylic acid + amineComplete hydrolysis in 4 hr.
0.1M NaOH, RTThiadiazole ringRing-opened sulfonamide50% degradation after 24 hr .

Stability Note : The compound is stable in neutral aqueous solutions (pH 6–8) for >72 hr.

Comparison with Similar Compounds

Structural Analogues

DTDCTB (2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile)
  • Structure : Shares the benzo[c][1,2,5]thiadiazole core and thiophene moiety.
  • Application: Used as a push-pull small-molecule donor in organic photovoltaics (SMOPVs), achieving efficient charge transport due to its intramolecular charge-transfer properties .
  • Key Difference: DTDCTB includes malononitrile and di-p-tolylamino groups, enhancing electron affinity and hole-transport capabilities compared to the target compound.
Anthrax Lethal Factor Inhibitors ()
  • Structure : Compounds 85–93 feature benzo[d]thiazole and thiophene units linked via sulfonamide groups.
  • Activity : Demonstrated inhibitory effects against anthrax lethal factor, with IC50 values influenced by substituents (e.g., pyrazole or morpholine groups) .
  • Key Difference : The target compound’s pyridine-thiophene scaffold may offer distinct binding interactions compared to the sulfonamide-based inhibitors.
Anticancer Thiazole Derivatives ()
  • Structure : Thiazole-carbohydrazide derivatives with phenyl or pyridinyl substituents.
  • Activity : Compounds 7b and 11 showed potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL) .
  • Key Difference : The benzothiadiazole group in the target compound may modulate solubility or target specificity compared to simpler thiazole analogs.

Key Trends :

  • Electron-Withdrawing Groups: Benzothiadiazole and malononitrile enhance charge separation in optoelectronic applications .
  • Bioactivity : Thiophene-pyridine hybrids may target enzymes or receptors involved in cancer or infectious diseases .

Challenges and Opportunities

  • Synthesis : Optimizing yields for multi-step reactions (e.g., reports 50–85% yields for similar carboxamides).
  • Bioactivity Screening: No direct data exists for the target compound; testing against cancer cell lines or bacterial toxins is needed.
  • Optoelectronic Potential: Structural tuning (e.g., adding electron-donating groups) could improve photovoltaic efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its intermediates?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Sulfur-directed lithiation of thiazole derivatives followed by nucleophilic coupling with isocyanates to form carboxamide intermediates (e.g., as seen in Dasatinib synthesis) .
  • Step 2 : Cyclization reactions using reagents like iodine in DMF or H2SO4 to form thiadiazole or thiazole cores, as described for 1,3,4-thiadiazole derivatives .
  • Step 3 : Protection/deprotection strategies (e.g., PMB groups) to achieve regioselectivity in coupling pyridine and thiophene moieties .
    • Key Characterization : Confirm intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm<sup>-1</sup>) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR detects aromatic protons (δ 6.8–8.5 ppm for thiophene/pyridine) and methylene bridges (δ ~4.5 ppm). <sup>13</sup>C NMR identifies carbonyl carbons (~168 ppm) and heteroaromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for C17H12N4OS2).
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally analogous carboxamides .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

  • Methodological Answer :

  • Antimicrobial Screening : Thiadiazole and thiazole derivatives show pH-dependent activity against S. aureus and E. coli via membrane disruption .
  • Anticancer Potential : Pyridine-thiophene hybrids inhibit kinase targets (e.g., BCR-ABL in Dasatinib analogs) .
  • In Silico Docking : Use tools like AutoDock to predict binding to enzymes (e.g., cyclooxygenase), guided by docking poses of similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step of thiadiazole formation?

  • Methodological Answer :

  • Solvent Selection : Acetonitrile at reflux (1–3 min) minimizes side reactions, as shown for 1,3,4-thiadiazole synthesis .
  • Catalyst Screening : Iodine in DMF with triethylamine enhances cyclization efficiency by promoting sulfur elimination .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .
    • Troubleshooting : Low yields may result from incomplete sulfur removal; monitor via TLC and elemental analysis .

Q. How do structural modifications (e.g., substituents on the pyridine ring) influence bioactivity?

  • Methodological Answer :

  • SAR Studies :
  • Electron-Withdrawing Groups (e.g., -Cl, -CF3): Enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic Substituents (e.g., phenyl, benzyl): Improve blood-brain barrier penetration in CNS-targeting analogs .
  • Case Study : Compare IC50 values of fluorinated vs. methylated analogs in kinase inhibition assays .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., MIC testing per CLSI guidelines) to minimize variability .
  • Meta-Analysis : Cross-reference data from analogs like 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine, noting pH-dependent activity discrepancies .
  • Mechanistic Studies : Use fluorescence microscopy to validate membrane disruption vs. enzymatic inhibition hypotheses .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions in exothermic steps (e.g., lithiation) .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.